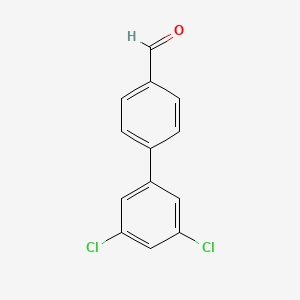

4-(3,5-Dichlorophenyl)benzaldehyde

Vue d'ensemble

Description

4-(3,5-Dichlorophenyl)benzaldehyde is an organic compound with the molecular formula C13H8Cl2O and a molecular weight of 251.11 g/mol . It is a derivative of benzaldehyde, where the benzene ring is substituted with two chlorine atoms at the 3 and 5 positions and a formyl group at the 4 position. This compound is primarily used in research and development, particularly in the synthesis of various organic molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dichlorophenyl)benzaldehyde typically involves the following steps:

Starting Material: The synthesis begins with 3,5-dichlorobenzene.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and reaction time to achieve the desired product.

Analyse Des Réactions Chimiques

Types of Reactions

4-(3,5-Dichlorophenyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The chlorine atoms on the benzene ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: 4-(3,5-Dichlorophenyl)benzoic acid.

Reduction: 4-(3,5-Dichlorophenyl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Synthetic Chemistry

4-(3,5-Dichlorophenyl)benzaldehyde serves as a vital intermediate in the synthesis of diverse pharmaceuticals and agrochemicals. Its aromatic aldehyde structure allows for various chemical reactions, including:

- Aldol Condensation : This reaction facilitates the formation of larger carbon frameworks that are crucial in drug development.

- Friedel-Crafts Acylation : It is used to introduce acyl groups into aromatic compounds, enhancing the synthesis of complex molecules.

The compound's reactivity makes it a valuable building block for creating new drugs and crop protection agents, contributing significantly to medicinal chemistry and agricultural sciences .

Material Science

In material science, this compound is utilized in the formulation of specialty polymers and resins. Its applications include:

- Coatings : The compound improves the durability and chemical resistance of coatings used in various industries.

- Adhesives : It enhances the adhesive properties of materials, making them more effective for industrial applications.

These enhancements are attributed to its ability to modify the physical properties of materials, leading to improved performance .

Biochemical Research

Researchers employ this compound in biochemical studies focused on enzyme inhibition and receptor binding. Its applications include:

- Studying Biological Mechanisms : The compound aids in understanding how certain enzymes interact with substrates.

- Drug Design : Insights gained from these studies can lead to the development of new therapeutic agents targeting specific biological pathways.

This application is particularly relevant in pharmacology and toxicology research .

Environmental Chemistry

The compound is also explored for its potential in environmental chemistry, particularly in pollutant degradation processes. Its applications include:

- Remediation Efforts : Studies focus on its effectiveness in breaking down harmful pollutants in soil and water.

- Environmental Monitoring : It can serve as an indicator compound for assessing environmental contamination levels.

These efforts are crucial for developing strategies to mitigate environmental damage caused by industrial activities .

Fluorescent Probes

This compound is utilized in developing fluorescent probes for imaging applications in biological systems. Its applications include:

- Cellular Imaging : The compound can be modified to create fluorescent labels that help visualize cellular structures and processes.

- Molecular Studies : It aids researchers in tracking molecular interactions within cells, contributing to advancements in cellular biology.

This application enhances our understanding of complex biological systems at the molecular level .

Mécanisme D'action

The mechanism of action of 4-(3,5-Dichlorophenyl)benzaldehyde depends on its specific application. In biochemical assays, it may act as an inhibitor or substrate for certain enzymes, affecting their activity. The molecular targets and pathways involved vary depending on the specific enzyme or receptor being studied. For example, it may interact with the active site of an enzyme, leading to inhibition or activation of the enzyme’s catalytic function.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(2,4-Dichlorophenyl)benzaldehyde: Similar structure but with chlorine atoms at the 2 and 4 positions.

4-(3,4-Dichlorophenyl)benzaldehyde: Similar structure but with chlorine atoms at the 3 and 4 positions.

4-(2,3-Dichlorophenyl)benzaldehyde: Similar structure but with chlorine atoms at the 2 and 3 positions.

Uniqueness

4-(3,5-Dichlorophenyl)benzaldehyde is unique due to the specific positioning of the chlorine atoms at the 3 and 5 positions, which can influence its reactivity and the types of reactions it undergoes. This unique substitution pattern can affect its electronic properties and steric hindrance, making it distinct from other dichlorophenylbenzaldehyde derivatives .

Activité Biologique

4-(3,5-Dichlorophenyl)benzaldehyde, also known by its chemical identifier CAS No. 221018-04-8, is an organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound features a benzaldehyde functional group attached to a dichlorophenyl moiety. Its structure allows it to participate in various chemical reactions, including oxidation to carboxylic acids and reduction to alcohols, making it a versatile compound in synthetic organic chemistry .

The biological activity of this compound is primarily linked to its role as an enzyme inhibitor or substrate. The compound interacts with specific enzymes, potentially altering their catalytic functions. For instance, it may bind to the active sites of certain enzymes, leading to inhibition or activation depending on the context of its application .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to this compound. For example, derivatives have shown potent inhibition against various pathogens. In one study, compounds with similar structures exhibited IC50 values ranging from 48.9 μM to 57.7 μM against fungal strains . This suggests that this compound and its analogs could be explored for developing new antifungal agents.

Antioxidant Properties

Research indicates that compounds derived from this compound may possess antioxidant properties. These activities are crucial in combating oxidative stress-related diseases by neutralizing free radicals and reducing cellular damage .

Case Studies

- Antifungal Activity : A study evaluated the antifungal effects of various substituted phenyl derivatives, including those based on this compound. The results showed significant inhibition of fungal growth with IC50 values indicating effective concentrations for therapeutic use .

- Antimicrobial Screening : Another investigation focused on volatile compounds from mushrooms that included derivatives of this compound. These compounds demonstrated remarkable antimicrobial activity against plant-pathogenic bacteria and fungi at low concentrations .

Data Table: Biological Activities of Related Compounds

Propriétés

IUPAC Name |

4-(3,5-dichlorophenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2O/c14-12-5-11(6-13(15)7-12)10-3-1-9(8-16)2-4-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEFGGURFOJFIMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374196 | |

| Record name | 4-(3,5-Dichlorophenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221018-04-8 | |

| Record name | 3′,5′-Dichloro[1,1′-biphenyl]-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=221018-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3,5-Dichlorophenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.